REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]2[C:10](=[O:11])[O:9][C:8](=[O:12])[C:5]2=[N:6][CH:7]=1.[CH:13]([OH:16])([CH3:15])[CH3:14]>C1COCC1>[CH:13]([O:16][C:8]([C:5]1[C:4]([C:10]([OH:9])=[O:11])=[CH:3][C:2]([Br:1])=[CH:7][N:6]=1)=[O:12])([CH3:15])[CH3:14]
|
Name
|
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C=C2C(=NC1)C(OC2=O)=O
|
Name
|
Mg(ClO4)2
|
Quantity
|
235 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)O
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred for 5 min at that temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred at 25° C. for 16 hours
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
The volatilities were removed in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the resultant residue was dissolved in EtOAc (30 ml)
|
Type
|
WASH
|
Details
|
The organic layer was washed with water (15 ml) and brine (15 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated off in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude material thus obtained
|
Type
|
CUSTOM
|
Details
|
was purified by column chromatography over normal silica gel (30-50% EtOAc/hexane)
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)OC(=O)C1=NC=C(C=C1C(=O)O)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 210 mg | |
YIELD: PERCENTYIELD | 83.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |